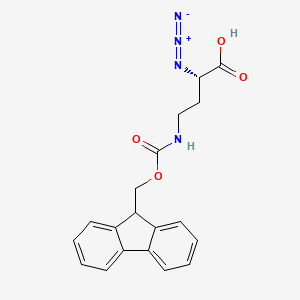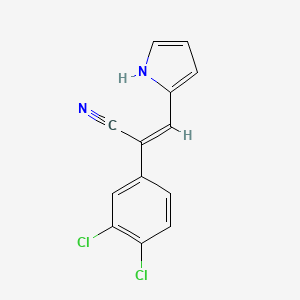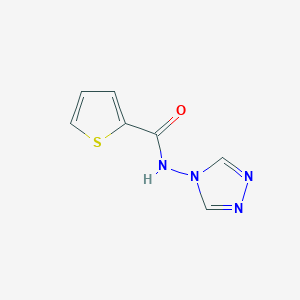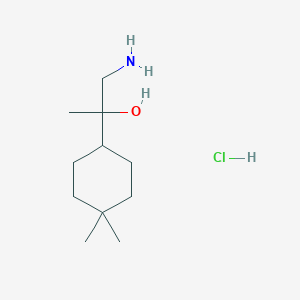
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23NO.ClH/c1-10(2)6-4-9(5-7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Conformational Analysis and Crystal Structures
The conformational analysis of compounds related to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride has been explored through X-ray diffraction analysis, revealing diverse crystalline structures and providing insights into their conformations in different environments. This research has implications for understanding the structural aspects of similar compounds, highlighting the importance of conformation in chemical behavior and interaction (Nitek et al., 2020).
Catalytic Activity and Synthesis
Research into the catalytic activity of compounds with structural similarities to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride has led to the development of new methodologies for asymmetric synthesis. These studies have resulted in efficient pathways for producing chiral compounds, which are crucial for the pharmaceutical industry and the synthesis of biologically active molecules (Jiang & Si, 2004).
Structural and Spectroscopic Investigation
Structural and spectroscopic investigations of derivatives related to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride have enriched our understanding of their molecular structures and interactions. These studies provide valuable information on the electronic properties and hydrogen bonding patterns, contributing to the development of new materials and compounds with desired chemical properties (Kowalczyk, 2008).
Biochemical Labeling and Analysis
The development of biochemical labeling reagents based on the structural framework of compounds similar to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride has significant implications for biological and medical research. These labeling reagents are used in the preparation of biological macromolecules for electron microscopic analysis, enabling detailed structural and functional studies of cellular components (Yang & Frey, 1984).
Enantioselective Catalysis
The use of chiral amino alcohols derived from structures akin to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride in enantioselective catalysis has opened new avenues for the synthesis of optically active compounds. These catalytic processes are crucial for producing enantiomerically pure pharmaceuticals and agrochemicals, demonstrating the wide-ranging applications of these compounds in synthetic organic chemistry (Asami et al., 2015).
Safety and Hazards
The compound is classified under GHS07 . The hazard statements include H315, H319, and H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)6-4-9(5-7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWVDXGPEMTUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(CN)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

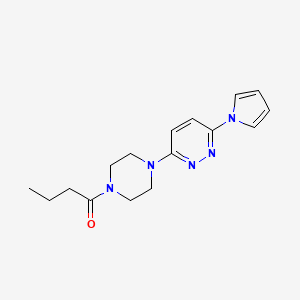
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)


![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)
![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2547049.png)

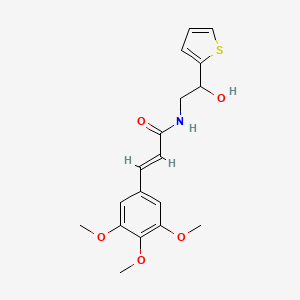
![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2547054.png)
![6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2547056.png)
